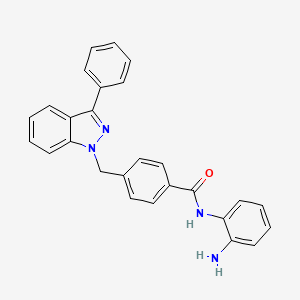

n-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide

Description

Properties

CAS No. |

920315-37-3 |

|---|---|

Molecular Formula |

C27H22N4O |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(3-phenylindazol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C27H22N4O/c28-23-11-5-6-12-24(23)29-27(32)21-16-14-19(15-17-21)18-31-25-13-7-4-10-22(25)26(30-31)20-8-2-1-3-9-20/h1-17H,18,28H2,(H,29,32) |

InChI Key |

XYMXMYVFRMGQCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |

Origin of Product |

United States |

Biological Activity

N-(2-Aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes an indazole moiety, which is known for its diverse biological activities. The presence of the aminophenyl and benzamide groups suggests potential interactions with various biological targets.

-

Inhibition of Cancer Cell Proliferation :

- Recent studies have shown that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, derivatives containing indazole rings have demonstrated potent activity against FGFR (Fibroblast Growth Factor Receptor) pathways, which are crucial in many cancers .

- The compound's structure may allow it to act as a modulator of PD-1/PD-L1 interactions, which are pivotal in immune evasion by tumors .

- Enzymatic Inhibition :

Synthesis

The synthesis of this compound involves several steps:

- Starting from 2-aminophenyl derivatives and phenyl-indazole intermediates, the reaction typically employs coupling methods under controlled conditions to yield the final product with high purity and yield. Specific conditions such as temperature and solvent choice can significantly impact the reaction efficiency.

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented below:

Case Study 1: FGFR Inhibition

A study evaluating a series of indazole derivatives found that compounds similar to this compound exhibited significant FGFR inhibition, with IC50 values indicating strong potential for therapeutic applications in cancers driven by FGFR mutations.

Case Study 2: PD-L1 Modulation

Research on PD-L1 modulators has highlighted the importance of structural modifications for enhancing binding affinity and specificity. Compounds with similar structural motifs to this compound are being explored for their ability to enhance immune responses against tumors.

Scientific Research Applications

N-(2-Aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide is a complex organic compound that is characterized by an amine group, a benzamide moiety, and an indazole derivative. The molecular formula of this compound is C27H22N4O, and it has a molecular weight of 418.5 g/mol. It exhibits significant biological activities and its derivatives have demonstrated promise as inhibitors of various kinases, which are crucial in cellular signaling pathways. These activities suggest potential applications in cancer therapy and other diseases where kinase activity is dysregulated. Furthermore, compounds with similar structures have been studied for their anti-inflammatory and analgesic properties.

Potential Applications

This compound has several potential applications:

- Kinase Inhibition Research indicates that derivatives of this compound have shown promise as inhibitors of various kinases, which are crucial in cellular signaling pathways.

- Cancer Therapy The compound’s kinase inhibition activities suggest potential applications in cancer therapy.

- Anti-inflammatory and Analgesic Properties Compounds with similar structures have been studied for their anti-inflammatory and analgesic properties.

- Antimicrobial Activity Derivatives of benzamide possess anti-fungal activities .

- RET Kinase Inhibitors A series of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring were designed, synthesized and evaluated as RET kinase inhibitors for cancer therapy .

Data Table

Case Studies

- A study treats about two successfully synthesized secondary amide compounds 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide .

- N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide exhibited the highest antifungal activity against Pythium aphanidermatum (EC50= 16.75 μg/mL) and Rhizoctonia solani (EC50= 19.19 μg/mL), respectively . The molecular docking studies indicated that the fluorine and the carbonyl oxygen atom formed hydrogen bonds with the hydroxyl hydrogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indazole or Benzamide Motifs

Key Observations from Structural Comparisons

- Indazole vs. Oxadiazole Scaffolds : The substitution of indazole with 1,3,4-oxadiazole (as in ) alters electronic properties and binding affinity. Indazole-containing compounds (e.g., ) often target ATP-binding pockets due to their planar heterocyclic structure, whereas oxadiazoles may enhance metabolic stability or π-π stacking interactions.

- Substituent Effects : The trifluoromethyl and piperazine groups in improve solubility and membrane permeability compared to the simpler benzamide in . The 3-phenyl group on indazole in the target compound may enhance hydrophobic interactions in enzymatic binding sites.

- Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling (e.g., amide bond formation and indazole functionalization), akin to methods in . Sonogashira coupling (used in ) or Cu-catalyzed click chemistry (as in ) are common for introducing ethynyl or triazole linkers.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide be optimized for reproducibility?

- Methodological Answer : The synthesis involves coupling 2-aminophenylamine with a benzamide derivative bearing a 3-phenylindazole moiety. Key steps include:

- Acylation : Reacting 4-(chloromethyl)benzoyl chloride with 3-phenyl-1H-indazole under inert conditions (e.g., N₂ atmosphere) to form the benzamide intermediate .

- Amine Coupling : Using coupling agents like HATU or DCC in DMF to attach the 2-aminophenyl group. Reaction monitoring via TLC or HPLC ensures completion .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves yield (typically 70–85%) .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the 2-aminophenyl group (δ 6.5–7.2 ppm for aromatic protons) and the indazole-methylbenzamide linkage (δ 4.8–5.2 ppm for CH₂) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 439.2 [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemical ambiguities; similar benzamide derivatives have been crystallized in monoclinic systems (CCDC data referenced in ).

Q. What are the primary biological targets of this compound?

- Methodological Answer : The compound is a histone deacetylase (HDAC) inhibitor, selectively targeting Class I HDACs (e.g., HDAC1/2/3).

- Enzymatic Assays : HDAC inhibition is quantified via fluorometric assays using HeLa cell lysates, with IC₅₀ values compared to reference inhibitors (e.g., SAHA) .

- Cellular Validation : Western blotting for acetylated histone H3 (Ac-H3) in treated cancer cells confirms target engagement .

Advanced Research Questions

Q. How does structural modification of the indazole or benzamide moiety affect HDAC inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Indazole Substitution : 3-Phenyl groups enhance HDAC1 binding (ΔIC₅₀ = 12 nM vs. 45 nM for unsubstituted indazole) by filling the hydrophobic pocket .

- Benzamide Linkers : Replacing the methylene bridge with ethylene reduces potency due to steric hindrance .

- Validation : Parallel synthesis of analogs followed by enzymatic and cell viability assays (e.g., MTT in prostate cancer lines) .

Q. How does this compound synergize with DNA-damaging agents in cancer therapy?

- Methodological Answer :

- Mechanistic Synergy : HDAC inhibition increases chromatin accessibility, enhancing alkylator-induced DNA damage (e.g., cisplatin).

- Experimental Design :

- In Vitro : Co-treatment with cisplatin; measure γH2AX foci (DNA damage marker) via immunofluorescence .

- In Vivo : Xenograft models (e.g., PC-3 prostate tumors) show reduced tumor volume (40–60% vs. monotherapy) .

Q. How can contradictory data on metabolic stability be resolved?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes (human/mouse) and analyze via LC-MS/MS.

- Contradiction : Discrepancies arise from species-specific CYP450 isoforms (e.g., murine CYP3A4 degrades the compound faster) .

- Mitigation : Introduce trifluoromethyl groups (e.g., at the benzamide para-position) to block oxidative metabolism, improving t½ from 2.1 to 6.8 hours .

Q. What epigenetic mechanisms underlie its differentiation-inducing effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.